1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Description
1-[(2-Fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound featuring a 1H-indole core substituted at position 1 with a 2-fluorophenylmethyl group and at position 2 with a 5-isopropyl-1,3,4-oxadiazole moiety. The fluorine atom at the ortho position of the benzyl group and the isopropyl substituent on the oxadiazole ring are critical for its physicochemical and biological properties. The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and influences binding affinity to biological targets .
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-13(2)19-22-23-20(25-19)18-11-14-7-4-6-10-17(14)24(18)12-15-8-3-5-9-16(15)21/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMAXTRRVVRQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indole in the presence of a palladium catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Oxadiazole Derivatives with Alkyl/Aralkyl Substituents
Compounds bearing indole-oxadiazole scaffolds with varied substituents have been extensively studied for their biological activities:
Key Observations :
- Substituent Effects: The target compound lacks a sulfur atom in its oxadiazole substituent (isopropyl vs.
- Fluorine Positioning : The 2-fluorophenylmethyl group in the target compound vs. the 4-fluorobenzylsulfanyl group in 6s may alter steric and electronic interactions, impacting target selectivity .
Indazole-Oxadiazole Derivatives (Serotonin Receptor Agonists)
Usmarapride (3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole) shares structural similarities but differs in core heterocycle (indazole vs. indole) and substituents:
Key Observations :
- Pharmacophore Differences : Usmarapride’s piperidinyl-methoxypropyl group introduces basicity and bulkiness, likely essential for 5-HT4 receptor interaction .
Thiazole-Oxadiazole Hybrids (Orexin Receptor Antagonists)
SB 674042, a dual orexin receptor antagonist, shares the oxadiazole moiety but incorporates a thiazole ring and pyrrolidine:
Key Observations :
- Structural Complexity : SB 674042’s thiazole-pyrrolidine system enables dual receptor antagonism, a feature unlikely in the simpler indole-oxadiazole target compound .
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound belongs to a class of molecules that incorporate an indole core linked to a 1,3,4-oxadiazole moiety. The presence of the 2-fluorophenyl group and an isopropyl substituent contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds featuring the 1,3,4-oxadiazole scaffold have been shown to possess activity against various pathogens.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 5a | 0.30 | 0.35 | Fungicidal |
In a study evaluating the antimicrobial efficacy of oxadiazole derivatives, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The 1,3,4-oxadiazole derivatives have been extensively researched for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes and pathways involved in cancer cell proliferation.
- Inhibition of Enzymes : Compounds targeting thymidylate synthase and histone deacetylases (HDAC) have shown promise in reducing tumor growth.
- Selective Cytotoxicity : Structural modifications enhance selectivity towards malignant cells while minimizing effects on normal cells .
Case Studies
A recent investigation into the anticancer activity of oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 | 5.4 | Breast Cancer |
| HeLa | 3.8 | Cervical Cancer |
| A549 | 4.5 | Lung Cancer |
These findings underscore the potential of this compound in cancer therapeutics .
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, compounds containing the oxadiazole moiety have been reported to exhibit:
- Anti-inflammatory Effects : Reducing cytokine production in various inflammatory models.
- Antioxidant Properties : Scavenging free radicals and protecting cellular components from oxidative stress.
Q & A
Basic: What synthetic strategies are effective for constructing the indole core in this compound?
The indole core is typically synthesized via cyclization reactions. A common method involves refluxing aniline derivatives with sodium acetate in acetic acid to form the indole ring (e.g., via the Madelung or Fischer indole synthesis). For example, 3-formyl-indole precursors can undergo condensation with thiazolones under acidic conditions to yield substituted indoles . Key parameters include:
- Solvent choice : Acetic acid or DMF for solubility and reactivity.
- Reaction time : 3–5 hours under reflux.
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate high-purity products .
Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
A combination of NMR, mass spectrometry (MS), and X-ray crystallography is critical:
- ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorophenyl methyl protons at δ 4.5–5.0 ppm, oxadiazole carbons at δ 160–165 ppm). Aromatic protons in the indole ring appear as multiplet signals between δ 6.5–8.0 ppm .
- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula.
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the indole and oxadiazole rings (e.g., 85–90° in related structures) .
Basic: How does the 2-fluorophenylmethyl group influence the compound’s electronic properties?
The electron-withdrawing fluorine substituent enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks in downstream reactions. This effect stabilizes charge distribution in the indole-oxadiazole system, as confirmed by computational studies (e.g., reduced HOMO-LUMO gaps in fluorinated analogs) .
Advanced: How can researchers optimize the synthesis of the 1,3,4-oxadiazole ring to improve yield?
Optimization involves:
- Cyclodehydration conditions : Use carbodiimide coupling agents (e.g., DCC) or POCl₃ to convert hydrazide intermediates to oxadiazoles.
- Catalysts : Lewis acids like ZnCl₂ enhance ring closure efficiency .
- Temperature control : Maintain 80–100°C to prevent side reactions.
- Purification : Gradient column chromatography (hexane/ethyl acetate) isolates the oxadiazole product with >90% purity .
Advanced: How to resolve NMR data discrepancies caused by tautomerism in the oxadiazole-indole system?
Tautomeric equilibria between keto-enol or annular prototropic forms can obscure NMR signals. Solutions include:
- Variable-temperature NMR : Cooling to 0°C slows tautomerism, sharpening split peaks.
- Deuteration studies : Exchangeable protons (e.g., NH in indole) are identified via D₂O shake tests.
- Crystallographic validation : X-ray structures (e.g., C–N bond lengths of 1.3–1.4 Å) confirm the dominant tautomer .
Advanced: What computational methods predict the compound’s bioactivity and target interactions?
- Molecular docking : Simulate binding to targets (e.g., kinases or GPCRs) using software like AutoDock Vina. The oxadiazole ring’s planar structure often fits into hydrophobic pockets, while fluorine enhances binding via halogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial or anticancer activity .
Advanced: What strategies mitigate byproduct formation during fluorophenylmethyl group introduction?
- Stepwise alkylation : Use 2-fluorobenzyl bromide in DMF with K₂CO₃ as a base at 50°C.
- Protecting groups : Temporarily block reactive sites (e.g., indole NH with Boc groups) to prevent over-alkylation.
- HPLC monitoring : Track reaction progress to halt at ~90% conversion, minimizing dimerization .
Advanced: How does steric hindrance from the isopropyl group affect reactivity?
The bulky isopropyl group on the oxadiazole ring:
- Reduces nucleophilic substitution rates at adjacent positions (e.g., SN² reactions slowed by 40% compared to methyl analogs).
- Enhances metabolic stability by shielding labile bonds from enzymatic cleavage, as shown in microsomal assays .
Advanced: What crystallographic parameters define the compound’s solid-state behavior?
- Unit cell dimensions : Monoclinic system with a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°.
- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) stabilize the lattice, influencing solubility and melting point .
Advanced: How to design SAR studies for optimizing pharmacological profiles?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the indole 5-position.
- In vitro assays : Test against cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity).
- ADMET prediction : Use SwissADME to prioritize analogs with favorable bioavailability (e.g., logP < 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
